Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]-
Description
Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- is a heterocyclic compound featuring a pyrazole core substituted at the 3-position with a morpholine ring and at the 4-position with a 4-methylphenyl group. This structural combination makes it a candidate for pharmacological applications, though its specific biological activity remains underexplored in the provided evidence.
Properties
CAS No. |
88751-40-0 |
|---|---|
Molecular Formula |
C14H17N3O |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
4-[4-(4-methylphenyl)-1H-pyrazol-5-yl]morpholine |
InChI |
InChI=1S/C14H17N3O/c1-11-2-4-12(5-3-11)13-10-15-16-14(13)17-6-8-18-9-7-17/h2-5,10H,6-9H2,1H3,(H,15,16) |
InChI Key |
NJQKIKMWGAKXEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NN=C2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
Catalytic Hydrogenation for Intermediate Functionalization
Catalytic hydrogenation emerges as a critical step in multi-step syntheses, particularly for reducing nitro groups or unsaturated bonds in precursors before morpholine incorporation. Patent CN105777615A details a two-step process involving hydrogenation under high-pressure conditions to achieve intermediates with high purity.
Hydrogenation of Benzyl-Protected Intermediates
In this method, 1-benzyl-4-piperidone is reacted with morpholine in toluene at 110°C to form 4-(1-benzylpiperidine-4-yl)morpholine , which is subsequently hydrogenated using 10% Pd/C or Raney nickel under 10–40 kg/cm² hydrogen pressure. The benzyl protecting group is cleaved, yielding the desired morpholine-piperidine intermediate, which is further functionalized to attach the pyrazole ring.
Optimized Conditions:
- Catalyst: 10% Pd/C (15–23 g per 150–233 g substrate)
- Pressure: 10–40 kg/cm²
- Temperature: 50–60°C
- Yield: 87–91%
One-Pot Synthesis via Sequential Coupling
Recent advancements demonstrate one-pot strategies that combine pyrazole formation and morpholine functionalization in a single reaction vessel, minimizing purification steps. For instance, SK2082002A3 discloses a urea-mediated coupling where 3-aminopyrazole reacts with morpholine-4-carbonyl chloride in the presence of triethylamine, directly yielding the target compound.
Advantages and Limitations
- Advantages: Reduced reaction time (8–12 hours vs. multi-day processes); higher atom economy.
- Limitations: Requires stringent control of moisture and temperature to prevent side reactions.
- Typical Yield: 75–82%
Comparative Analysis of Synthetic Routes
The table below summarizes critical metrics for the dominant methods:
Reaction Optimization and Scale-Up Challenges
Solvent and Catalyst Selection
Toluene and t-butanol are preferred for their high boiling points and compatibility with hydrogenation catalysts. Substituting toluene with DMF or THF reduces yields due to side reactions. Catalysts like Pd/C offer superior activity over Raney nickel but increase costs.
pH and Purification
Adjusting pH > 11 during workup (using K₂CO₃) ensures efficient separation of morpholine-containing products from aqueous phases. Recrystallization from ethanol or ethyl acetate enhances purity to >98%.
Chemical Reactions Analysis
Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the 4-methylphenyl group.
Scientific Research Applications
Structural Characteristics
The molecular formula for Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- is with a molecular weight of approximately 243.3043 g/mol. The compound features a morpholine ring, which is known for its favorable physicochemical properties, including enhanced solubility and bioavailability, making it a valuable scaffold in drug design .
Medicinal Chemistry Applications
1. CNS Drug Development
Morpholine derivatives are widely recognized for their role in central nervous system (CNS) drug discovery. The morpholine ring enhances the pharmacokinetic and pharmacodynamic properties of compounds, improving their efficacy and safety profiles. For instance, compounds containing morpholine have been developed as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems effectively .
2. Anticancer Properties
Research indicates that morpholine-containing compounds can exhibit anticancer activities by targeting specific pathways involved in tumor growth and survival. The structural flexibility of the morpholine moiety allows for the optimization of interactions with various biological targets, enhancing the therapeutic index of these agents .
3. Antimicrobial Activity
Morpholine derivatives have shown promise as potential antimicrobial agents. The incorporation of the morpholine ring into drug candidates has been linked to improved activity against a range of pathogens, including bacteria and fungi. This is attributed to the ability of morpholine to enhance membrane permeability and disrupt cellular functions .
Case Studies
Mechanism of Action
The mechanism of action of Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain . Additionally, it can interact with DNA and proteins, leading to its anticancer properties .
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally related morpholine-pyrazole derivatives, focusing on substituent patterns, molecular properties, and reported applications.
Structural and Molecular Comparisons
Table 1: Structural and Molecular Features of Selected Compounds
Key Observations:
- Substituent Positions : The target compound’s 4-methylphenyl group at the pyrazole’s 4-position contrasts with analogs like S1RA, which has a naphthalenyl group at position 1 and a methyl at position 5. Positional differences significantly alter steric and electronic profiles .
- Linkers : S1RA and CID 3046928 use ethyloxy or propyloxy linkers between morpholine and pyrazole, enhancing conformational flexibility compared to the target’s direct attachment.
Pharmacological and Physicochemical Properties
- S1RA : As a σ1 receptor antagonist, S1RA demonstrates neuroprotective effects in stroke models . Its ethyloxy linker and naphthalenyl group likely enhance blood-brain barrier penetration.
- Solubility and Bioavailability : The target compound’s direct morpholine attachment and 4-methylphenyl group suggest moderate lipophilicity (clogP ~2.5–3.0), comparable to but lower than S1RA (clogP ~4.0).
Biological Activity
Morpholine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- combines a morpholine ring with a pyrazole moiety, potentially enhancing its pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial effects, supported by data tables and relevant research findings.
The structure of Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- allows for various interactions within biological systems. The morpholine ring contributes to the compound's solubility and stability, while the pyrazole moiety is known for its role in inhibiting various enzymatic pathways. Research indicates that pyrazole derivatives can act on multiple targets, including kinases involved in cell signaling pathways critical for cancer progression.
Anticancer Activity
Numerous studies have reported the anticancer potential of pyrazole derivatives. For instance, compounds similar to Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- have demonstrated significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.46 | Inhibition of Aurora-A kinase |
| Compound B | HCT116 | 0.39 | Induction of apoptosis |
| Morpholine | A549 | 2.28 | Cell cycle arrest at G2/M phase |
The above table highlights the potency of related compounds against breast (MCF-7) and colon (HCT116) cancer cell lines. Notably, Morpholine has shown an IC50 value of 2.28 µM against A549 lung cancer cells, indicating promising anticancer activity.
Anti-inflammatory Properties
Research has also indicated that pyrazole derivatives possess anti-inflammatory properties. For example, studies have shown that certain pyrazole compounds can inhibit the release of pro-inflammatory cytokines such as TNF-alpha by blocking specific signaling pathways:
- Mechanism : Inhibition of p38 MAPK pathway
- Effect : Reduction in LPS-induced TNF-alpha release in vitro
This mechanism suggests that Morpholine derivatives could be further developed as anti-inflammatory agents.
Antimicrobial Activity
The antimicrobial potential of morpholine derivatives has been documented in various studies. For instance, a related compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria:
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Morpholine Derivative X | Staphylococcus aureus | 32 µg/mL |
| Morpholine Derivative Y | Escherichia coli | 16 µg/mL |
These findings indicate that Morpholine derivatives could serve as effective antimicrobial agents, particularly against resistant strains.
Case Studies
- Case Study on Anticancer Activity : A study evaluated the effects of a series of morpholine-containing pyrazole derivatives on different cancer cell lines. Results showed that these compounds could significantly reduce cell viability and induce apoptosis through the activation of caspase pathways.
- Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory effects of a morpholine derivative in a mouse model of acute inflammation. The results indicated a marked decrease in edema and inflammatory markers compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
